HC Blue no. 11
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of HC Blue No. 11 involves the nitration of aniline derivatives followed by subsequent amination reactions. The key steps include:
Nitration: Aniline derivatives are nitrated using nitric acid to introduce nitro groups.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Processing: Depending on the scale, either batch or continuous processing methods are employed.
Purification: The crude product is purified using techniques such as recrystallization or chromatography to achieve the desired purity levels.
Chemical Reactions Analysis
Types of Reactions: HC Blue No. 11 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can convert the nitro groups to amino groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.
Substitution: Reagents like halogens, alkylating agents, or nucleophiles are employed under controlled conditions.
Major Products: The major products formed from these reactions include various substituted derivatives and reduced forms of HC Blue No. 11 .
Scientific Research Applications
HC Blue No. 11 has several scientific research applications, including:
Cosmetic Industry: Widely used as a hair dye in semi-permanent and temporary hair coloring products.
Biological Studies: Utilized in biological staining techniques to visualize cellular components.
Chemical Research: Employed as a model compound in studies of dye chemistry and reaction mechanisms.
Mechanism of Action
The mechanism of action of HC Blue No. 11 involves its interaction with hair keratin. The dye molecules penetrate the hair shaft and bind to the keratin, imparting a blue color. The nitro and amino groups in the dye structure facilitate this binding through hydrogen bonding and van der Waals interactions .
Comparison with Similar Compounds
HC Blue No. 1: Another blue dye used in hair coloring with a slightly different chemical structure.
HC Blue No. 2: Similar in application but differs in its binding affinity and partitioning behavior.
Uniqueness: HC Blue No. 11 is unique due to its specific combination of nitro and amino groups, which provide distinct color properties and binding characteristics compared to other blue dyes .
Properties
IUPAC Name |
2-[N-(2-hydroxyethyl)-4-(2-methoxyethylamino)-3-nitroanilino]ethanol;hydrochloride | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N3O5.ClH/c1-21-9-4-14-12-3-2-11(10-13(12)16(19)20)15(5-7-17)6-8-18;/h2-3,10,14,17-18H,4-9H2,1H3;1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GTMWPZKEYRLDJV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC1=C(C=C(C=C1)N(CCO)CCO)[N+](=O)[O-].Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22ClN3O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30238394 | |
Record name | HC Blue no. 11 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30238394 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
335.78 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
910463-51-3 | |
Record name | HC Blue 11 | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=910463-51-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | HC Blue no. 11 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0910463513 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | HC Blue no. 11 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30238394 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | HC BLUE NO. 11 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/83ZYM95HPE | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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